2,2,3,3-Tetrafluoro-1,4-dimethoxybutane
Description
Structure
2D Structure
Properties
CAS No. |
2738080-99-2 |
|---|---|
Molecular Formula |
C6H10F4O2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-dimethoxybutane |
InChI |
InChI=1S/C6H10F4O2/c1-11-3-5(7,8)6(9,10)4-12-2/h3-4H2,1-2H3 |
InChI Key |
MWFDZQADYQEPQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(COC)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 2,2,3,3 Tetrafluoro 1,4 Dimethoxybutane
Established Synthetic Pathways for 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane
The primary route to this compound involves the etherification of a key fluorinated diol precursor. This approach leverages well-established organic reactions to introduce the methoxy (B1213986) groups onto the tetrafluorobutane backbone.
Precursor Chemistry: Utilization of 2,2,3,3-Tetrafluoro-1,4-butanediol as a Key Synthon
The foundational building block for the synthesis of this compound is 2,2,3,3-Tetrafluoro-1,4-butanediol. This commercially available diol serves as a versatile synthon in the preparation of various fluorinated compounds. Its structure, featuring primary hydroxyl groups at both ends of a tetrafluorinated carbon chain, makes it an ideal starting material for derivatization.
2,2,3,3-Tetrafluoro-1,4-butanediol is a reactant in the synthesis of segmented polyurethanes and perfluoropolyether-modified segmented polyurethanes. wikipedia.orgsigmaaldrich.com It is also utilized in the preparation of other derivatives such as 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate and 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate. wikipedia.orgsigmaaldrich.com
Table 1: Properties of 2,2,3,3-Tetrafluoro-1,4-butanediol
| Property | Value |
|---|---|
| Molecular Formula | C4H6F4O2 |
| Molecular Weight | 162.08 g/mol |
| CAS Number | 425-61-6 |
| Appearance | White to off-white solid |
| Melting Point | 77-82 °C |
Etherification Strategies for Dimethoxybutane Derivatization
The conversion of 2,2,3,3-Tetrafluoro-1,4-butanediol to its dimethoxy derivative is typically achieved through etherification reactions. The Williamson ether synthesis is a classic and widely used method for this transformation. researchgate.netrsc.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
In the context of synthesizing this compound, the diol would first be treated with a strong base to form the dialkoxide. This is then followed by a reaction with a methylating agent, such as methyl iodide or dimethyl sulfate.
A general proposed reaction scheme is as follows:
Deprotonation: The hydroxyl groups of 2,2,3,3-Tetrafluoro-1,4-butanediol are deprotonated using a suitable base, such as sodium hydride (NaH), to form the corresponding disodium (B8443419) alkoxide.
Nucleophilic Substitution: The resulting dialkoxide then undergoes a nucleophilic substitution reaction with a methyl halide (e.g., methyl iodide, CH3I) to yield this compound.
The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the S_N2 reaction. The reaction temperature and time are also important parameters that need to be optimized to achieve a good yield of the desired product.
Advanced Functionalization and Derivatization Approaches
Beyond its synthesis, the functionalization of this compound presents opportunities for creating novel molecules with tailored properties. A key aspect of this is the modulation of the highly stable carbon-fluorine bonds.
Strategies for Modulating C-F Bond Reactivity in Fluorinated Ethers
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. However, the selective activation and functionalization of C-F bonds is a growing area of research, offering pathways to new fluorinated molecules. nih.govwikipedia.org
Several strategies have been developed for C-F bond activation, including:
Reductive Defluorination: This can be achieved using strong reducing agents or through electrochemical methods. These methods can lead to the cleavage of C-F bonds and the formation of new C-H or C-C bonds.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. nih.gov This approach often involves the generation of radical intermediates that can undergo further reactions.
Transition-Metal Catalysis: Various transition-metal complexes can mediate the cleavage of C-F bonds, enabling cross-coupling reactions to form new C-C, C-N, or C-O bonds.
While specific examples of C-F bond functionalization on this compound are not extensively reported in the literature, the general principles of C-F bond activation in other fluorinated ethers provide a framework for potential transformations of this molecule. The presence of the ether oxygen atoms can influence the reactivity of the adjacent C-F bonds.
Exploration of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound allows for the systematic investigation of structure-property relationships. By varying the length of the alkyl chains of the ether groups, for instance, properties such as boiling point, viscosity, and solvent miscibility can be tuned.
The general synthetic strategy for these analogues would likely follow the same Williamson ether synthesis pathway, utilizing different alkyl halides in the second step. For example, using ethyl iodide would yield 2,2,3,3-Tetrafluoro-1,4-diethoxybutane.
A notable analogue is meso-1,4-dibenzyloxy-2,3-difluorobutane, which has been synthesized from meso-2,3-difluoro-1,4-butanediol. fluorocarbon.co.uk This highlights the possibility of introducing a variety of alkoxy groups, including those with aromatic moieties, onto a fluorinated butane (B89635) backbone.
Table 2: Potential Analogues and Homologues of this compound
| Compound Name | Alkoxy Group | Potential Alkylating Agent |
|---|---|---|
| 2,2,3,3-Tetrafluoro-1,4-diethoxybutane | Ethoxy | Ethyl iodide |
| 2,2,3,3-Tetrafluoro-1,4-dipropoxybutane | Propoxy | Propyl iodide |
The exploration of these and other derivatives can lead to the discovery of new materials with tailored properties for specific applications, such as advanced lubricants, heat-transfer fluids, or electrolytes.
Electrochemical and Interfacial Chemistry of 2,2,3,3 Tetrafluoro 1,4 Dimethoxybutane in Energy Storage Systems
Role of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane in Solid Electrolyte Interphase (SEI) Formation
The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface from the decomposition of electrolyte components. Its chemical composition and morphology are critical determinants of battery performance, including cycle life, efficiency, and safety. The use of FDMB as an electrolyte solvent has been shown to create a uniquely effective SEI. stanford.edu
The formation of the SEI in the presence of FDMB is a result of its electrochemical reduction at the anode surface during the initial charging cycles. Unlike conventional carbonate electrolytes, fluorinated ethers like FDMB undergo specific decomposition pathways that are advantageous for creating a stable interface. eedesignit.comacs.org The fluorine atoms in the FDMB molecule, with their strong electron-withdrawing ability, influence the reduction process. eedesignit.com
During reduction, the FDMB molecule decomposes, contributing fluorine-containing fragments to the nascent SEI layer. researchgate.net This process, alongside the decomposition of the lithium salt (e.g., Lithium bis(fluorosulfonyl)imide, LiFSI), leads to an in-situ formation of a robust, inorganic-rich passivation film. acs.org The decomposition of fluorinated ethers can lead to the formation of CF₂- and CF₃-containing species that become integrated into the SEI, fundamentally altering its chemistry compared to SEIs derived from non-fluorinated solvents. researchgate.net
A key advantage of using FDMB is its ability to promote the formation of a thin, uniform, and Lithium Fluoride (B91410) (LiF)-rich SEI. stanford.eduresearchgate.net LiF is a highly desirable SEI component due to its wide electrochemical window, low electronic conductivity, and good Li⁺ ion conductivity, which helps to suppress the continuous decomposition of the electrolyte and prevent the growth of lithium dendrites. researchgate.net
Cryogenic transmission electron microscopy (cryo-TEM) studies have revealed significant morphological differences between SEIs formed with and without FDMB. stanford.eduresearchgate.net In a standard 1 M LiFSI/DME (1,2-dimethoxyethane) electrolyte, the SEI is observed to be relatively thick and non-uniform. In stark contrast, the SEI formed in a 1 M LiFSI/FDMB electrolyte is ultrathin, amorphous, and highly uniform. stanford.eduresearchgate.netresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) depth profiling confirms the fluorine-rich nature of the SEI derived from FDMB. researchgate.net This analysis shows a high concentration of LiF throughout the passivation layer, which is crucial for its protective functions. researchgate.net
Table 1: Comparison of SEI Layer Properties
| Electrolyte | SEI Thickness | SEI Morphology | Key Component |
|---|---|---|---|
| 1 M LiFSI/DME | ~10 nm | Non-uniform | - |
This table is generated based on data from cryo-TEM observations. stanford.eduresearchgate.net
The unique composition and morphology of the FDMB-derived SEI impart exceptional stability and superior passivation characteristics. stanford.edu The dense and uniform LiF-rich layer acts as an effective electronic insulator, preventing electrons from tunneling from the anode to the electrolyte, thereby stopping further electrolyte reduction. confex.com This robust passivation is critical for achieving high Coulombic efficiency and long-term cycling stability. stanford.edu
The stability of this SEI is demonstrated by the remarkable performance of lithium metal batteries using an FDMB-based electrolyte, which can achieve 90% capacity retention after more than 420 cycles. stanford.edu Furthermore, this electrolyte system demonstrates robustness against temperature fluctuations, a testament to the stability of the protective interphase. stanford.edu The uniform and mechanically resilient SEI effectively suppresses the formation of lithium dendrites, a major failure mechanism in lithium metal batteries, by promoting smooth, densely packed lithium deposition. stanford.eduresearchgate.net This enhanced passivation reduces the formation of "dead lithium" and minimizes irreversible lithium loss during cycling. stanford.edu
Lithium Ion Solvation Environment and Transport Kinetics
The interaction between lithium ions and solvent molecules, known as solvation, dictates crucial electrolyte properties such as ionic conductivity and the ease with which Li⁺ ions can be stripped of their solvent shell (desolvation) to be plated onto the anode.
The fluorination of the ether molecule significantly alters its interaction with lithium ions. Computational studies using Density Functional Theory (DFT) have been employed to determine the binding energy and coordination structure of Li⁺ with FDMB. These studies show that the oxygen atoms in the methoxy (B1213986) groups of FDMB coordinate with the Li⁺ ion. researchgate.net
Molecular dynamics (MD) simulations of a 1 M LiFSI/FDMB electrolyte reveal the most probable structure of the first Li⁺ solvation sheath. In this environment, the Li⁺ ion is coordinated not only by the FDMB solvent molecules but also by anions from the LiFSI salt. researchgate.net This participation of anions in the primary solvation shell is a characteristic feature of many fluorinated and high-concentration electrolytes, leading to the formation of species such as solvent-separated ion pairs (SSIPs) and aggregate (AGG) structures. nih.gov
Table 2: Li⁺ Ion Coordination and Binding Energy
| Solvent Molecule | Li⁺ Binding Energy (Calculated) | Primary Coordinating Atom(s) |
|---|---|---|
| FDMB | -1.63 eV | Oxygen |
This table is generated based on data from Density Functional Theory (DFT) calculations. researchgate.net
The energy required to remove a solvent molecule from the Li⁺ solvation sheath is known as the desolvation barrier. A lower desolvation barrier facilitates faster interfacial charge transfer kinetics, which is essential for high-power battery operation. The binding energy between the Li⁺ ion and the solvent is a primary factor influencing this barrier. researchgate.net
Optimization of Electrolyte Formulations Incorporating FDMB for Enhanced Ionic Conductivity
The performance of electrolytes in energy storage systems is critically dependent on their ionic conductivity. While this compound (FDMB) offers significant advantages in terms of electrochemical stability, its inherent chemical structure can lead to electrolytes with suboptimal ionic conductivity. The weak solvation ability of FDMB molecules, a key factor in its high stability, can result in the formation of ionic clusters, which hinders ion diffusion and consequently lowers ionic conductivity. sckimlab.com This presents a trade-off between stability and ion transport that necessitates careful optimization of electrolyte formulations.
Research has shown that the ionic conductivity of an electrolyte is a complex interplay between the salt, solvent, and any additives. For instance, an electrolyte composed of 1 M Lithium bis(fluorosulfonyl)imide (LiFSI) in FDMB exhibits an ionic conductivity of 3.5 mS cm⁻¹. stanford.edu While this is lower than some conventional ether-based electrolytes, it is part of a formulation that provides exceptional stability.
Strategies to enhance the ionic conductivity of FDMB-based electrolytes focus on modifying the electrolyte composition to improve ion mobility without compromising the beneficial properties of FDMB. This can involve the co-solvent approach, where FDMB is mixed with other solvents that have higher dielectric constants or better solvating power. Additionally, adjusting the salt concentration can influence the degree of ion pairing and aggregation, thereby affecting conductivity. The development of novel lithium salts with different dissociation behaviors in FDMB is another avenue for optimizing ionic transport. The goal is to achieve a balanced electrolyte formulation that leverages the high stability of FDMB while ensuring efficient ion transport for high-performance energy storage devices.
Table 1: Physicochemical Properties of Ether-Based Electrolytes
| Electrolyte | Ionic Conductivity (mS cm⁻¹) | Li⁺ Transference Number | Viscosity (cp) |
|---|---|---|---|
| 1 M LiFSI/DME | 21.9 | 0.39 | 0.58 |
| 1 M LiFSI/DMB | 3.8 | 0.45 | 2.7 |
| 1 M LiFSI/FDMB | 3.5 | 0.48 | 5.0 |
Data sourced from stanford.edu
Electrochemical Stability and Cycling Performance in Lithium Metal Batteries
Anodic Stability and Suppression of Lithium Dendrite Growth
The use of FDMB as an electrolyte solvent has demonstrated remarkable anodic stability, which is crucial for the safe and efficient operation of lithium metal batteries. A key challenge in these batteries is the formation of lithium dendrites during cycling, which can lead to short circuits and thermal runaway. FDMB-based electrolytes contribute significantly to the suppression of dendrite growth by facilitating the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium metal anode. stanford.edu
Cathodic Stability and Cathode-Electrolyte Interphase (CEI) Formation
In addition to its excellent compatibility with lithium metal anodes, FDMB also exhibits high oxidative stability, making it suitable for use with high-voltage cathodes. The formation of a stable cathode-electrolyte interphase (CEI) is essential for preventing the degradation of both the cathode material and the electrolyte at high operating potentials. rsc.orgnih.gov The high-voltage tolerance of FDMB, with a theoretical oxidation voltage of approximately 6.14 V for a 1 M LiFSI/FDMB electrolyte, is a significant advantage over traditional ether solvents. stanford.edu
This inherent stability minimizes the oxidative decomposition of the electrolyte at the cathode surface, leading to the formation of a thin and effective CEI. A stable CEI layer protects the cathode from direct contact with the electrolyte, mitigating side reactions, reducing impedance growth, and preventing the dissolution of transition metal ions from the cathode material. rsc.org The robust CEI formed in FDMB-based electrolytes contributes to improved long-term cycling performance and higher capacity retention in high-energy-density lithium metal batteries. stanford.edu
Long-Term Cycling Stability and Coulombic Efficiency Enhancement by FDMB
The synergistic effects of a stable SEI on the anode and a protective CEI on the cathode lead to exceptional long-term cycling stability and high Coulombic efficiency (CE) in lithium metal batteries employing FDMB-based electrolytes. The CE is a critical metric that reflects the reversibility of the electrochemical processes within the battery. researchgate.netornl.govnih.gov
Electrolytes based on 1 M LiFSI in FDMB have achieved a remarkable CE of approximately 99.52%. stanford.edu Furthermore, these electrolytes exhibit a rapid activation process, reaching a CE of over 99% within just five cycles. stanford.edu In long-term cycling tests, Li|NMC (lithium nickel manganese cobalt oxide) full cells with this electrolyte have demonstrated 90% capacity retention after 420 cycles, with an average CE exceeding 99.98%. stanford.edu This high level of performance underscores the effectiveness of FDMB in creating a stable electrochemical environment that minimizes parasitic reactions and maximizes the reversible cycling of lithium.
Table 2: Cycling Performance of Lithium Metal Batteries with Different Ether-Based Electrolytes | Electrolyte | First Cycle CE (%) | CE after 5 Cycles (%) | Average CE (after stabilization) (%) | Capacity Retention (Li|NMC) | | :--- | :--- | :--- | :--- | :--- | | 1 M LiFSI/DME | Unstable | - | - | Rapid failure | | 1 M LiFSI/DMB | Low | - | ~98.8 | Failure after ~50 cycles | | 1 M LiFSI/FDMB | ~97.6 | >99 | 99.52 | 90% after 420 cycles | Data sourced from stanford.edu
Mitigation of Aluminum Current Collector Corrosion by this compound
Corrosion of the aluminum (Al) current collector at the cathode is a significant issue in lithium batteries, particularly at high voltages and elevated temperatures, which can lead to increased internal resistance and battery failure. oaepublish.comthe-innovation.org FDMB has been shown to be highly effective in mitigating this corrosion. The protective mechanism involves the favorable defluorination of FDMB in the presence of Li⁺ and Al³⁺ ions that form on the oxidizing Al surface. researchgate.net This process promotes the formation of a stable and protective aluminum fluoride (AlF₃) layer on the current collector. researchgate.netresearchgate.net
This AlF₃ passivation layer acts as a barrier, preventing direct contact between the electrolyte and the aluminum foil, thereby inhibiting further corrosion. the-innovation.org In contrast to non-fluorinated ethers, which can exacerbate Al corrosion, FDMB's chemical structure is specifically designed to facilitate this protective film formation. researchgate.net Furthermore, in LiFSI-based electrolytes, FDMB helps to inhibit the generation of soluble Al³⁺ species that can contribute to ongoing corrosion. researchgate.net This anti-corrosion property of FDMB is crucial for ensuring the long-term reliability and performance of high-voltage lithium batteries. oaepublish.com
Computational and Theoretical Investigations of 2,2,3,3 Tetrafluoro 1,4 Dimethoxybutane
Density Functional Theory (DFT) Studies on Molecular Interactions and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometry, reactivity, and other properties of molecules. For FDMB, DFT studies are instrumental in elucidating its fundamental electronic characteristics and predicting its behavior in chemical reactions.
DFT calculations can determine the optimized molecular geometry of FDMB, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, the electronic properties, such as the distribution of electron density, can be calculated. A key output of such studies is the molecular electrostatic potential (MEP) map.
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack.
For FDMB, the MEP would be expected to show a significant negative potential around the oxygen atoms of the methoxy (B1213986) groups due to the high electronegativity of oxygen and the presence of lone pairs of electrons. Conversely, the fluorine atoms, despite their high electronegativity, create a strong electron-withdrawing effect on the central carbon backbone, which could lead to complex potential distributions. The hydrogen atoms of the methyl groups would exhibit positive potential. This charge distribution is critical for understanding FDMB's role as a solvent, particularly its ability to solvate cations like Li+ in battery electrolytes.
Table 1: Illustrative DFT-Calculated Properties for a Hydrofluoroether Similar to FDMB
| Property | Illustrative Value | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 eV | Indicates the molecule's ability to donate electrons; related to oxidative stability. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | +1.2 eV | Indicates the molecule's ability to accept electrons; related to reductive stability. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, influencing its solvent properties. |
Note: These values are for illustrative purposes to represent typical data obtained from DFT calculations for hydrofluoroethers, as specific published data for FDMB is not available.
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds like FDMB. However, under certain conditions, such as reductive environments found in lithium-ion battery anodes, C-F bond cleavage can occur. DFT calculations are essential for investigating the mechanisms and energetics of these defluorination pathways.
Theoretical studies on similar perfluoroalkyl substances have shown that the bond dissociation energy (BDE) for a C-F bond is very high. escholarship.org DFT can be used to calculate the BDE for the C-F bonds in FDMB, providing a quantitative measure of their strength. Furthermore, computational models can simulate reaction pathways for defluorination, for instance, through electron attachment. When a molecule like FDMB accepts an electron, it forms a radical anion, which can significantly weaken the C-F bonds and lower the energy barrier for fluoride (B91410) ion elimination. dntb.gov.uaacs.org
By mapping the potential energy surface for these reactions, researchers can identify transition states and calculate activation energies, offering a detailed understanding of the conditions under which FDMB might degrade. This information is vital for designing more stable electrolyte systems and predicting the formation of potentially harmful degradation products.
Molecular Dynamics (MD) Simulations of Solvation and Interfacial Processes
While DFT provides detailed electronic information about a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This technique is particularly well-suited for investigating the bulk properties of liquids and the complex processes that occur at interfaces, such as those between an electrode and an electrolyte. arxiv.orgrsc.org
MD simulations are also used to predict important transport properties like viscosity and ionic conductivity, which are key performance metrics for an electrolyte. Furthermore, by modeling the interface between an FDMB-based electrolyte and an electrode surface (e.g., lithium metal or graphite), MD can provide insights into the formation of the solid-electrolyte interphase (SEI), a critical passivation layer that governs battery performance and safety. These simulations can show how FDMB molecules and ions arrange themselves at the surface and how they might decompose to form the SEI. arxiv.orgrsc.org
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be used to interpret experimental data or to identify unknown compounds. DFT and other quantum chemical methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., 19F, 13C, 1H), vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra (UV-Vis) of FDMB. rsc.orgacs.orgnih.gov
Predicting the 19F NMR spectrum is particularly valuable for fluorinated compounds. rsc.orgacs.orgnih.gov Calculations can help assign specific peaks in an experimental spectrum to particular fluorine atoms in the molecule, which can be challenging to do by experiment alone, especially for complex structures.
Similarly, the calculation of vibrational frequencies can aid in the analysis of infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and identify characteristic vibrational modes associated with specific functional groups, such as the C-F or C-O-C stretches in FDMB.
Beyond spectroscopy, computational methods are used to determine the energetics of chemical reactions involving FDMB. This includes calculating the enthalpy and Gibbs free energy of reaction, which indicate whether a reaction is thermodynamically favorable. For example, the energy changes associated with the oxidation or reduction of FDMB at an electrode surface can be calculated to predict its electrochemical stability window, a crucial parameter for electrolyte solvents.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane |
| Lithium hexafluorophosphate (B91526) |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation and Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environment and dynamics of specific nuclei. In the context of FDMB-based electrolytes, multinuclear NMR studies, particularly focusing on ¹⁹F and ⁷Li, provide invaluable insights into ion-solvent and ion-ion interactions, which are fundamental to understanding electrolyte properties and performance.
While specific NMR data for FDMB is not extensively reported in publicly available literature, the principles of these techniques are well-established for studying similar fluorinated ethers in battery electrolytes. For instance, studies on analogous compounds often reveal distinct chemical shifts corresponding to free and Li⁺-coordinated solvent molecules, allowing for the determination of solvation numbers.
X-ray Photoelectron Spectroscopy (XPS) for Interphase Compositional Analysis
The formation of a stable solid electrolyte interphase (SEI) on the electrode surface is critical for the long-term cycling stability of many battery systems. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material, making it an indispensable tool for analyzing the composition of the SEI.
When FDMB is used in an electrolyte, it is expected to participate in the electrochemical reduction processes at the anode surface, contributing to the formation of the SEI. By performing XPS analysis on electrodes cycled in FDMB-containing electrolytes, it is possible to identify the chemical species derived from its decomposition. High-resolution XPS spectra of the C 1s, O 1s, F 1s, and Li 1s regions can reveal the presence of specific chemical bonds.
For example, the decomposition of FDMB could lead to the formation of lithium fluoride (B91410) (LiF), lithium alkoxides (RO-Li), and various fluorinated organic or polymeric species. The binding energies of the photoelectrons are characteristic of these chemical environments.
| Core Level | Potential SEI Component from FDMB | Expected Binding Energy Range (eV) |
| F 1s | Lithium Fluoride (LiF) | ~685 |
| C-F species | ~687-689 | |
| C 1s | C-F | ~291-293 |
| C-O | ~286-287 | |
| C-C/C-H | ~284-285 | |
| O 1s | Lithium Alkoxide (RO-Li) | ~531-532 |
| C-O | ~532-533 | |
| Li 1s | Lithium Fluoride (LiF) | ~55-56 |
| Lithium Alkoxide (RO-Li) | ~55-56 |
Depth profiling, often achieved by sputtering with an ion beam, can be combined with XPS to investigate the compositional variation of the SEI as a function of depth. This can reveal a layered structure, for instance, with a higher concentration of inorganic species like LiF closer to the electrode surface and more organic components in the outer layers. Such detailed compositional analysis is crucial for understanding how FDMB contributes to the formation of a protective and ionically conductive SEI.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Interactions
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly effective for studying molecular interactions and structural changes in liquid electrolytes. These methods probe the vibrational modes of molecules, which are sensitive to changes in bond strength, symmetry, and the surrounding chemical environment.
In FDMB-based electrolytes, FT-IR and Raman spectroscopy can be used to investigate the interactions between FDMB molecules, lithium cations, and the corresponding anions of the lithium salt. When a lithium salt is dissolved in FDMB, the coordination of Li⁺ ions with the ether oxygen atoms of FDMB is expected to perturb the vibrational modes of the C-O-C bonds. This would manifest as a shift in the frequency and a change in the intensity of the corresponding peaks in the FT-IR and Raman spectra. For instance, the symmetric and asymmetric stretching modes of the C-O-C group in FDMB would likely shift to lower wavenumbers upon coordination with Li⁺, indicating a weakening of these bonds.
Furthermore, these techniques can provide insights into the state of the anion. The vibrational modes of anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) or hexafluorophosphate (B91526) (PF₆⁻) are sensitive to whether they exist as free ions, contact ion pairs (CIPs), or larger aggregates (AGGs). By monitoring the characteristic peaks of the anion, it is possible to assess how the presence of FDMB influences the ionic association in the electrolyte. This information is vital as the degree of ion pairing significantly affects the electrolyte's ionic conductivity and the transport of lithium ions.
While specific spectral data for FDMB is limited, analysis of similar ether-based electrolytes has shown clear spectral evidence for Li⁺-ether coordination and changes in ionic association with varying salt concentrations.
Electron Microscopy Techniques for Interfacial Morphology
The morphology of the electrode surface and the SEI layer plays a critical role in the electrochemical performance of a battery, influencing factors such as ion flux homogeneity and the potential for dendrite growth. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM), are essential for visualizing these micro- and nanostructures.
SEM provides high-resolution images of the surface topography of the electrodes. By comparing SEM images of electrodes before and after cycling in an FDMB-containing electrolyte, it is possible to observe changes in the surface morphology. For example, the use of FDMB might lead to the formation of a smoother, more uniform SEI layer, which is generally desirable for stable cycling. Conversely, it could result in a porous or cracked surface. SEM can also be used to visualize the morphology of deposited lithium metal, providing insights into whether FDMB helps to suppress the formation of dendritic structures. Studies on electrolytes with other fluorinated additives have demonstrated their ability to promote dense and uniform lithium deposition, a feature that can be directly observed with SEM.
Cryo-TEM is a powerful technique for imaging beam-sensitive and volatile materials, such as the SEI, in their near-native state. By rapidly freezing the cycled electrodes, the delicate structure of the SEI can be preserved and imaged at high resolution. Cryo-TEM can provide detailed information about the thickness, uniformity, and nanostructure of the SEI formed in the presence of FDMB. This technique can reveal whether the SEI is amorphous or crystalline and whether it is composed of distinct layers. Such detailed morphological characterization at the nanoscale is crucial for correlating the SEI composition, as determined by XPS, with its physical structure and, ultimately, its function.
Electrochemical Characterization Techniques for Performance Elucidation
A suite of electrochemical techniques is employed to evaluate the performance and understand the fundamental electrochemical behavior of electrolytes containing FDMB. These methods provide critical data on electrochemical stability, reaction kinetics, and transport properties.
Linear Sweep Voltammetry (LSV) is used to determine the electrochemical stability window of the electrolyte. By sweeping the potential of an inert working electrode to high positive values, the anodic stability limit (oxidation potential) can be determined. A wide electrochemical stability window is a key requirement for electrolytes used in high-voltage batteries.
Cyclic Voltammetry (CV) provides information about the redox processes occurring at the electrode-electrolyte interface. When cycling the potential of an electrode in an FDMB-containing electrolyte, characteristic peaks may appear that correspond to the reduction or oxidation of FDMB or the formation and dissolution of the SEI. The shape and position of these peaks can offer insights into the reversibility and kinetics of these reactions.
Chronopotentiometry is a technique where a constant current is applied to an electrode, and the potential is monitored over time. This method is particularly useful for studying the nucleation and growth of lithium metal deposits. The potential profile during lithium plating can reveal the nucleation overpotential, which is related to the energy barrier for forming a new lithium phase. A lower nucleation overpotential in the presence of FDMB would suggest that it facilitates a more favorable deposition process, potentially leading to more uniform plating.
| Technique | Information Obtained | Relevance to FDMB Electrolyte |
| Linear Sweep Voltammetry (LSV) | Electrochemical stability window | Determines the operating voltage range of the electrolyte. |
| Cyclic Voltammetry (CV) | Redox behavior, SEI formation | Identifies decomposition potentials and reversibility of interfacial reactions. |
| Chronopotentiometry | Nucleation overpotential, plating/stripping behavior | Assesses the quality and efficiency of lithium deposition. |
Together, these electrochemical techniques provide a comprehensive picture of the performance of FDMB as an electrolyte component and help to elucidate the underlying electrochemical mechanisms.
Structure Property Relationships and Rational Molecular Design Within the 2,2,3,3 Tetrafluoro 1,4 Dimethoxybutane Family
Influence of Fluorination on Molecular Polarity and Redox Stability
The introduction of fluorine, the most electronegative element, into an ether backbone significantly alters its electronic environment, leading to distinct changes in molecular polarity and redox stability.
A key advantage of fluorination is the enhancement of electrochemical stability, particularly oxidative stability. The strong C-F bond and the high electronegativity of fluorine atoms increase the thermal and chemical resistance of the molecule. alfa-chemistry.comkeimei-kinen.com Non-fluorinated ethers, such as 1,2-dimethoxyethane (B42094) (DME), generally exhibit poor oxidative stability, typically below 4 V vs Li/Li+. uchicago.eduacs.org In contrast, fluorinated ethers demonstrate significantly higher oxidative stability, with some reaching up to 5.6 V. uchicago.eduacs.org This enhanced stability is crucial for their application in high-voltage battery chemistries. alfa-chemistry.com The fluorine atoms withdraw electron density from the ether backbone, making it less susceptible to oxidation at high potentials. This effect is a cornerstone of designing electrolytes for next-generation high-energy-density batteries. uchicago.eduacs.org
Rational Design Strategies for Enhanced Electrolyte Performance Based on FDMB Structural Motifs
The structural motif of FDMB, featuring a central fluorinated core flanked by ether functionalities, provides a versatile platform for designing high-performance electrolytes. Rational design strategies focus on balancing key properties such as ionic conductivity, viscosity, and electrochemical stability.
One primary strategy involves tuning the degree and position of fluorination. While a high degree of fluorination enhances oxidative stability, it can also lead to reduced lithium salt solubility and lower ionic conductivity due to decreased solvent polarity and increased viscosity. alfa-chemistry.comnih.gov Therefore, a "sweet spot" is often sought by designing partially fluorinated ethers that balance these competing factors. alfa-chemistry.comkeimei-kinen.com For example, introducing ether segments or hydrocarbon tethers into fully fluorinated structures can improve lithium salt solubility. alfa-chemistry.com
Another approach focuses on modifying the ether chain length and structure. By covalently attaching an ether segment to a hydrofluoroether (HFE) backbone, it is possible to combine the high ionic conductivity of ethers with the high oxidative stability of HFEs in a single molecule. uchicago.eduacs.org This molecular hybridization overcomes the limitations of simply mixing the two components, where the poor oxidative stability of the ether would still dominate. uchicago.edu The length and type of the ether group (e.g., monomethoxy, dimethoxy) can be varied to fine-tune properties like viscosity and ionic transport. uchicago.edu For instance, electrolytes based on shorter ether chains may exhibit lower viscosity and consequently higher ionic conductivity.
Furthermore, creating a localized high-concentration electrolyte (LHCE) environment is a promising strategy. In LHCEs, a high concentration of salt is dissolved in a solvent, and then a "diluent," often a fluorinated ether, is added. researchgate.netnsf.gov While FDMB itself can act as a solvent, its structural motifs can be incorporated into diluents designed to have minimal interaction with the lithium ions, thereby promoting the formation of a desired solvation structure around the cation. researchgate.net This can lead to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for the longevity and safety of lithium metal batteries. researchgate.netnsf.gov
Comparative Analysis with Non-Fluorinated and Partially Fluorinated Ether Analogues
To fully appreciate the unique properties of FDMB, a comparative analysis with its non-fluorinated and partially fluorinated counterparts is essential.
Non-Fluorinated Ethers: The non-fluorinated analogue of FDMB is 1,4-dimethoxybutane. While such simple ethers can offer high ionic conductivity due to their good solvating power for lithium salts, they suffer from low oxidative stability, limiting their use with high-voltage cathodes. uchicago.eduacs.org They are also more flammable, posing safety concerns.
Partially Fluorinated Ethers: This class of compounds represents a compromise between the high stability of perfluorinated ethers and the high solvating power of non-fluorinated ethers. alfa-chemistry.comkeimei-kinen.com By strategically placing a limited number of fluorine atoms, it is possible to significantly enhance oxidative stability without drastically reducing ionic conductivity. rsc.org For example, partially fluorinated ethers can effectively balance fluorophilicity and polarity, which improves solubility and compatibility with both polar and non-polar systems. alfa-chemistry.comkeimei-kinen.com Research has shown that modulating the degree of fluorination in ether-based solvents is crucial, with a higher degree of fluorination generally being beneficial for cycling performance in lithium-metal batteries. rsc.orgresearchgate.net
Fully Fluorinated Ethers (Perfluoroethers): These ethers exhibit the highest oxidative stability and chemical inertness. alfa-chemistry.comkeimei-kinen.com However, their very low polarity results in poor solubility for lithium salts, leading to very low ionic conductivity. alfa-chemistry.com This often necessitates the use of co-solvents to achieve practical electrolyte performance.
The table below provides a qualitative comparison of the key properties of these different classes of ethers.
| Property | Non-Fluorinated Ethers | Partially Fluorinated Ethers (e.g., FDMB) | Fully Fluorinated Ethers |
| Oxidative Stability | Low | High | Very High |
| Ionic Conductivity | High | Moderate to High | Very Low |
| Lithium Salt Solubility | High | Moderate to High | Low |
| Viscosity | Low | Moderate | High |
| Flammability | High | Low | Very Low |
This comparative analysis underscores the advantages of the structural design embodied by 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane, which seeks to optimize the trade-offs between electrochemical stability and ion transport properties, making it a promising component for advanced battery electrolytes.
Future Research Directions and Emerging Applications of 2,2,3,3 Tetrafluoro 1,4 Dimethoxybutane
Advancements in Solid-State Battery Electrolyte Design Incorporating FDMB
The transition to solid-state batteries (SSBs) is a significant step in energy storage, moving from liquid to solid electrolytes to enhance safety and efficiency. fsu.edu Solid-state batteries represent a major advancement by eliminating flammable liquid electrolytes, which reduces weight and volume by doing away with the need for certain safety components like separators and thermal management systems. mdpi.com In the realm of solid-state lithium metal batteries, 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB) is being explored as a component in advanced electrolyte formulations. Although primarily a liquid, its properties are relevant to hybrid solid-state systems and as a plasticizer in solid polymer electrolytes (SPEs). The goal is to develop solid electrolytes that are stable, safe, and sustainable. rsc.org
Research has shown that fluorinated ethers, like FDMB, can be instrumental in forming a stable solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.net FDMB's high oxidative stability and low flammability make it an attractive candidate. kaist.ac.kr However, a notable drawback of FDMB is its poor ionic conductivity, which can be attributed to its weak solvation ability. escholarship.org
To address this, researchers are investigating the use of FDMB in combination with other components. For instance, blending it with co-solvents can improve ionic conductivity. kaist.ac.kr Another approach is the development of composite polymer electrolytes, where FDMB could be incorporated into a polymer matrix to enhance its electrochemical properties. nih.gov The design of such electrolytes aims to suppress the growth of lithium dendrites, a major cause of battery failure and safety concerns. researchgate.net
Recent studies have focused on creating fluorinated and plastic-crystal-embedded elastomeric electrolytes. nih.gov These materials exhibit both high mechanical strain and good ionic conductivity at low temperatures. nih.gov The strategic use of fluorination helps in forming a lithium fluoride (B91410) (LiF)-rich interphase, which is crucial for stabilizing the battery. nih.gov
Exploration in Other Electrochemical Systems Beyond Lithium Metal Batteries
The potential applications of this compound (FDMB) and similar fluorinated ethers are being explored in various electrochemical systems beyond traditional lithium-ion batteries. These next-generation battery technologies are sought after for their potential advantages in cost, safety, and resource availability.
Sodium-ion Batteries (SIBs): Sodium-ion batteries are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. Research into electrolytes for SIBs has included a wide range of solvents and additives to enhance performance. Fluorinated compounds, in general, have been investigated for their ability to form stable SEI layers on the anode. While specific studies on FDMB in SIBs are emerging, the use of fluorinated ethers as electrolyte components is a known strategy. For example, some electrolyte compositions for SIBs list 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, a structurally related fluorinated ether, as a potential solvent. google.com The development of cathode materials like Na3V2(PO4)2F3, which operates at high voltages, necessitates electrolytes with high oxidative stability, a characteristic of fluorinated ethers. oaepublish.comresearchgate.net
Magnesium Batteries (MBs): Magnesium batteries offer the potential for higher energy density compared to lithium-ion batteries, coupled with the abundance of magnesium. nih.gov However, the development of suitable electrolytes remains a significant challenge. nih.gov Research has shown that magnesium salts with fluorinated alkoxyborate or alkoxyaluminate anions in ether solvents exhibit favorable anodic stability and compatibility with magnesium metal anodes. rsc.org The use of fluorinated ethers could potentially improve the electrochemical performance of MBs by contributing to a stable SEI and preventing side reactions at the electrode-electrolyte interface. chalmers.se While direct research on FDMB in magnesium batteries is not yet widespread, the principles of using fluorinated compounds to enhance electrolyte stability are applicable. rsc.orgresearchgate.net
Development of Novel Functional Materials Incorporating this compound Motifs
The unique chemical structure of this compound (FDMB) makes it an interesting building block for the synthesis of new functional materials. The incorporation of fluorinated segments into organic molecules can significantly alter their physical and chemical properties, such as thermal stability, reactivity, and lipophilicity. sigmaaldrich.com
Fluorinated building blocks are valuable in various fields, including medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.com The presence of the tetrafluoroethylene (B6358150) (–CF2CF2–) moiety, a key feature of FDMB, is of particular interest. researchgate.net This structural unit can be integrated into larger molecules to create novel polymers, surfactants, and other advanced materials.
One area of exploration is the use of fluorinated ethers in the synthesis of polymers. Various methods exist for creating fluorinated polymers, including the copolymerization of fluorinated monomers. researchgate.net The FDMB molecule, with its ether linkages, could potentially be modified to act as a monomer in polymerization reactions, leading to new fluorinated polyethers with tailored properties.
Furthermore, the principles of using fluorinated building blocks are well-established in drug design, where they contribute to the enhanced performance of pharmaceuticals. nih.gov While not directly applicable to materials science in the same way, this demonstrates the broad utility of incorporating fluorinated motifs into molecular design. The synthesis of complex fluorinated molecules often relies on starting materials that contain key structural elements, and FDMB could serve as such a precursor. researchgate.net
Sustainable Synthesis and Environmental Considerations of Fluorinated Ethers in Chemical Manufacturing
The production and use of fluorinated compounds, including ethers like this compound (FDMB), are associated with environmental concerns that necessitate the development of sustainable manufacturing processes. rsc.org While these chemicals offer unique and valuable properties, their persistence and potential for bioaccumulation are significant issues. researchgate.netnih.gov
Synthesis Methods: Traditional methods for synthesizing fluorinated ethers often involve multi-step processes and may use harsh reagents. For example, the fluorination of hydrogen-containing ethers can be achieved using agents like cobalt trifluoride at high temperatures. google.comgoogle.com There is a growing interest in developing "greener" synthetic routes that are more environmentally friendly. This includes exploring methods that reduce waste, use less hazardous materials, and are more energy-efficient. For instance, research has been conducted on the selective synthesis of fluorinated ethers through addition reactions that can be performed without organic solvents. researchgate.net Another approach involves the use of copper(II) fluoride in a process that allows for the regeneration and recycling of the fluorinating agent. researchgate.net
Environmental Impact: Fluorinated organic compounds are known for their high stability, which contributes to their persistence in the environment. researchgate.net Some fluorinated substances have been linked to adverse health effects and are considered persistent organic pollutants (POPs). researchgate.net Hydrofluoroethers (HFEs), the class of compounds to which FDMB belongs, were introduced as alternatives to more harmful substances like chlorofluorocarbons (CFCs) due to their lower ozone depletion potential. labinsights.nl
However, the long-term environmental fate of many HFEs is still under investigation. Key properties of HFEs include low toxicity, low flammability, and low global warming potential for many compounds in this class. labinsights.nl The chemical industry is facing increasing pressure to develop organofluorine replacements that are more biodegradable and less harmful to the environment. researchgate.net This includes a focus on the entire lifecycle of these chemicals, from production to disposal, to minimize their environmental footprint. rsc.org
Q & A
Q. What are the key synthetic routes for 2,2,3,3-tetrafluoro-1,4-dimethoxybutane, and how can purity be optimized?
The synthesis of fluorinated ethers like this compound typically involves fluorination of precursor diols or selective substitution of hydroxyl groups with methoxy moieties. For example, fluorinated diols (e.g., 2,2,3,3-tetrafluoro-1,4-butanediol) are often synthesized via nucleophilic fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride) . Methoxylation can then be achieved using methylating agents (e.g., CH₃I) under alkaline conditions. Purity optimization requires rigorous purification techniques such as fractional distillation or recrystallization, monitored by GC-MS or ¹⁹F NMR to confirm structural integrity and minimize byproducts like residual fluorinated intermediates .
Q. How does the fluorination pattern influence the physicochemical properties of this compound?
The tetrafluorination at C2 and C3 positions induces strong electron-withdrawing effects, reducing polarity and enhancing thermal stability compared to non-fluorinated analogs. Key properties include:
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹⁹F NMR : Reveals fluorine environment symmetry; expected split patterns confirm tetrafluorination at C2/C3 .
- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets (~δ 3.3–3.5 ppm), while adjacent fluorinated carbons deshield neighboring protons .
- IR Spectroscopy : C-F stretching vibrations (1000–1300 cm⁻¹) and C-O-C ether linkages (1050–1150 cm⁻¹) .
Advanced Research Questions
Q. How does this compound perform as an electrolyte solvent in lithium-metal batteries?
In magnesium-ion batteries, fluorinated ethers like this compound exhibit enhanced anodic stability (>4.5 V vs. Li/Li⁺) due to fluorine’s electron-withdrawing effects, which stabilize the electrolyte against oxidation . However, the inert methoxy (-OCH₃) terminus inhibits C-F bond cleavage, preventing LiF formation—a critical component for stable solid-electrolyte interphases (SEIs) . Comparative studies show that replacing -OCH₃ with reactive termini (e.g., -NO₃) improves SEI formation but sacrifices oxidative stability .
Q. What computational approaches predict the reactivity of C-F bonds in fluorinated ethers?
Density functional theory (DFT) calculations reveal that the C-F bond dissociation energy (BDE) in this compound is ~435 kJ/mol, higher than in analogs with electron-donating groups. Molecular dynamics (MD) simulations further demonstrate that fluorination reduces solvent coordination strength to Mg²⁺, limiting ionic conductivity. These insights guide the design of fluorinated electrolytes with balanced reactivity and solvation capacity .
Q. How do structural modifications impact this compound’s solvation dynamics in non-aqueous electrolytes?
The tetrafluorinated backbone reduces Lewis basicity, weakening interactions with Mg²⁺ ions. Comparative
| Solvent | Mg²⁺ Dissociation Constant (Kd) | Conductivity (mS/cm) |
|---|---|---|
| This compound | 1.2 × 10⁻³ | 0.8 |
| Tetraglyme | 3.5 × 10⁻⁴ | 2.1 |
| Data adapted from fluorinated glyme analogs . |
Methodological Considerations
Q. How to resolve contradictions in reported electrochemical stability data for fluorinated ethers?
Discrepancies often arise from impurities (e.g., residual moisture), electrode materials, or testing protocols. Best practices include:
Q. What safety protocols are essential for handling fluorinated ethers?
While specific safety data for this compound is limited, analogous fluorinated diols require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
